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Compound of Interest

Compound Name: Bis-(N,N'-carboxyl-PEG4)-Cy5

Cat. No.: B11828075 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molar extinction coefficient,

physicochemical properties, and common applications of Bis-(N,N'-carboxyl-PEG4)-Cy5, a

fluorescent labeling reagent. Detailed experimental protocols and workflow diagrams are

included to assist researchers in utilizing this compound for bioconjugation and subsequent

analyses.

Core Properties of Bis-(N,N'-carboxyl-PEG4)-Cy5
Bis-(N,N'-carboxyl-PEG4)-Cy5 is a derivative of the cyanine dye Cy5, featuring two terminal

carboxylic acid groups facilitated by polyethylene glycol (PEG) linkers. This design enhances

its utility in bioconjugation, particularly for labeling primary amine groups on biomolecules. The

PEGylated spacer increases the hydrophilicity of the molecule, which can improve the solubility

of the resulting conjugate in aqueous buffers and minimize aggregation, a common issue with

cyanine dyes.

Quantitative Data Summary
The key quantitative parameters for Bis-(N,N'-carboxyl-PEG4)-Cy5 are summarized in the

table below. This information is crucial for accurate quantification and experimental design.
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Parameter Value Source

Molar Extinction Coefficient (ε) 170,000 M⁻¹cm⁻¹ BroadPharm

Excitation Maximum (λex) 649 nm BroadPharm

Emission Maximum (λem) 667 nm BroadPharm

Molecular Weight 887.5 g/mol BroadPharm

Chemical Formula C₄₇H₆₇ClN₂O₁₂ BroadPharm

Purity >98% BroadPharm

Solubility Water, DMSO, DMF, DCM BroadPharm

Experimental Protocols
Determination of Molar Extinction Coefficient
The molar extinction coefficient is an intrinsic property of an absorbing species under a given

set of conditions (e.g., solvent, pH). It is determined experimentally using UV-Vis

spectrophotometry by applying the Beer-Lambert law.

Objective: To experimentally verify the molar extinction coefficient of Bis-(N,N'-carboxyl-
PEG4)-Cy5.

Materials:

Bis-(N,N'-carboxyl-PEG4)-Cy5

Spectrophotometer-grade solvent (e.g., DMSO, deionized water)

UV-Vis spectrophotometer

Matched quartz cuvettes (1 cm path length)

Calibrated analytical balance

Volumetric flasks and pipettes
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Procedure:

Prepare a Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a

precise volume of solvent to create a concentrated stock solution (e.g., 1 mM).

Create Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range

of concentrations that will yield absorbance values within the linear range of the

spectrophotometer (typically 0.1 to 1.0).

Measure Absorbance: For each dilution, measure the absorbance spectrum to find the

wavelength of maximum absorbance (λmax). The absorbance value at this wavelength

should be recorded. Use the pure solvent as a blank reference.

Plot Data: Create a plot of absorbance at λmax versus molar concentration.

Calculate the Coefficient: Perform a linear regression on the plotted data. According to the

Beer-Lambert law (A = εcl), where A is absorbance, c is the concentration, and l is the path

length (1 cm), the slope of the line is equal to the molar extinction coefficient (ε).

Workflow for Molar Extinction Coefficient Determination
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Caption: Experimental workflow for determining the molar extinction coefficient.

Protein Labeling via Amide Coupling
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The terminal carboxylic acid groups of Bis-(N,N'-carboxyl-PEG4)-Cy5 can be conjugated to

primary amines (e.g., the N-terminus or lysine side chains of proteins) using a carbodiimide

crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction

with N-hydroxysuccinimide (NHS) to improve reaction efficiency.

Objective: To fluorescently label a target protein with Bis-(N,N'-carboxyl-PEG4)-Cy5.

Materials:

Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

Bis-(N,N'-carboxyl-PEG4)-Cy5

EDC (carbodiimide) and NHS

Reaction buffer (e.g., MES buffer, pH 6.0)

Quenching reagent (e.g., hydroxylamine)

Size-exclusion chromatography column for purification

Procedure:

Activate the Dye: Dissolve Bis-(N,N'-carboxyl-PEG4)-Cy5, EDC, and NHS in an appropriate

solvent like DMSO. Incubate for a short period to allow the formation of the NHS-ester

intermediate.

Conjugation Reaction: Add the activated dye solution to the protein solution. The molar ratio

of dye to protein may need to be optimized, but a starting point is often a 10- to 20-fold molar

excess of the dye. Incubate for 1-2 hours at room temperature, protected from light.

Quench Reaction: Stop the reaction by adding a quenching reagent like hydroxylamine,

which reacts with any remaining NHS-ester.

Purify the Conjugate: Remove unreacted dye and byproducts by passing the reaction

mixture through a size-exclusion chromatography column. The first colored fraction to elute

will be the labeled protein.
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Characterize the Conjugate: Determine the degree of labeling (DOL), which is the average

number of dye molecules per protein, using spectrophotometry.

Application in Drug Development: Labeled Antibody
for Cell Imaging
A common application of fluorescently labeled biomolecules in drug development is the

visualization of cellular targets. For instance, an antibody labeled with Bis-(N,N'-carboxyl-
PEG4)-Cy5 can be used to identify and locate its target antigen on or within cells using

fluorescence microscopy.
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Application Workflow: Labeled Antibody for Cell Imaging
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Caption: Workflow for labeling an antibody and its use in fluorescence microscopy.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b11828075?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11828075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This workflow illustrates how Bis-(N,N'-carboxyl-PEG4)-Cy5 is used to create a tool for

visualizing a biological target, a critical step in understanding drug-target engagement and

mechanism of action. The principles of this workflow can be extended to other applications,

such as flow cytometry for quantifying target expression or in vivo imaging in animal models.

The use of carboxylated Cy5-labeled polymers has also been explored for targeting

mitochondria in drug delivery applications.

To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and
Applications of Bis-(N,N'-carboxyl-PEG4)-Cy5]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b11828075#molar-extinction-coefficient-of-bis-n-n-
carboxyl-peg4-cy5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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